Ethyl 3,5-dichlorobenzoate
Overview
Description
Ethyl 3,5-dichlorobenzoate is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.07 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for Ethyl 3,5-dichlorobenzoate is ethyl 3,5-dichlorobenzoate . The InChI code for this compound is 1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3,5-dichlorobenzoate has a boiling point of 35-36°C and a melting point of 34-36°C . It has a predicted density of 1.305±0.06 g/cm3 . The compound is a crystalline solid and is off-white in color .Scientific Research Applications
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Synthesis of Coumarin-3-carboxylate Ester
- Field : Organic Chemistry
- Application : Ethyl 3,5-dichlorobenzoate is used in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative . Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Method : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .
- Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
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Proteomics Research
- Field : Proteomics
- Application : Ethyl 3,5-dichlorobenzoate is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of its use in proteomics research are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
ethyl 3,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNLVFPSMDPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371338 | |
Record name | ethyl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dichlorobenzoate | |
CAS RN |
91085-56-2 | |
Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91085-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethyl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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